molecular formula C23H22N4O3S B2917384 1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 893767-65-2

1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B2917384
CAS RN: 893767-65-2
M. Wt: 434.51
InChI Key: OZNSCOMARXZLHN-BQYQJAHWSA-N
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Description

1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Structures

Research has focused on synthesizing compounds with benzimidazole and sulfonamide moieties due to their presence in numerous pharmaceutically active molecules. For example, the synthesis of metal complexes with benzimidazole derived sulfonamide has been explored, showing that these compounds can serve as bidentate chelating ligands through sulfonamidate nitrogen and endocyclic nitrogen of benzimidazole. These complexes exhibit potential antimicrobial activity against various bacterial strains, with Co(II) complexes identified as particularly active antibacterial compounds (Ashraf et al., 2016).

Antimicrobial Activity

The compound's sulfonamide part is instrumental in its application for antimicrobial purposes. Synthesis and evaluation of new heterocycles based on this structure have shown promising results in creating compounds with significant antimicrobial activities. For instance, sulfonamide-based hybrids have been synthesized, combining the antimicrobial properties of sulfonamides with other biological activities, demonstrating a broad range of pharmacological agents with antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022).

Antitumor Activity

The exploration of sulfonamide derivatives for antitumor applications has also been a significant area of research. Novel sulfonamide compounds have been synthesized and evaluated for their potential as antitumor and antibacterial agents. These compounds often feature modifications to enhance their activity against specific cancer cell lines, showing promising results as potential chemotherapeutic agents (Hafez et al., 2017).

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes, a property that has been utilized in designing inhibitors targeting specific enzymes involved in disease processes. For instance, benzimidazole sulfonamide derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), demonstrating potential in managing conditions related to enzyme overactivity (Combs et al., 2006).

Dual Enzyme Inhibition

Research has also delved into creating compounds that can inhibit multiple enzymes simultaneously, thereby offering a more effective therapeutic approach. A series of N-sulfonamide 2-pyridone derivatives have been synthesized to inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showing significant antimicrobial activity and the potential to inhibit both enzymes effectively (Azzam et al., 2020).

properties

IUPAC Name

1,3,6-trimethyl-2-oxo-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-16-13-20-21(27(3)23(28)26(20)2)15-22(16)31(29,30)25-19-6-4-5-18(14-19)8-7-17-9-11-24-12-10-17/h4-15,25H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSCOMARXZLHN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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